

Ammeline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

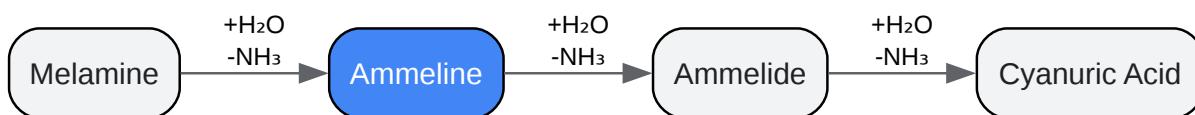
Compound Name:	Ammeline
Cat. No.:	B029363

[Get Quote](#)

Ammeline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **Ammeline**, a triazine derivative of significant interest in various scientific fields. This document details its chemical identifiers, experimental protocols for its analysis, and its relationship with related compounds.


Core Chemical Data

Ammeline is a metabolite of melamine and is often found as an impurity in melamine and cyanuric acid feedstocks.^[1] A comprehensive summary of its key chemical identifiers is presented below for easy reference.

Identifier Type	Data
CAS Number	645-92-1 [1] [2] [3] [4] [5] [6]
IUPAC Name	4,6-diamino-1,3,5-triazin-2-ol [3]
Synonyms	2,4-Diamino-6-hydroxy-1,3,5-triazine, Ammelin, Cyanurodiamide [1] [2]
Chemical Formula	C ₃ H ₅ N ₅ O [1] [2] [4] [5] [6]
Molecular Weight	127.11 g/mol [1] [4]
InChI	InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) [3] [4] [6]
InChIKey	MASBWURJQFFLOO-UHFFFAOYSA-N [3] [4] [6]
SMILES	C1(=NC(=NC(=O)N1)N)N [6] [7]
PubChem CID	135408770 [7] [8]

Hydrolysis Pathway of Melamine

Ammeline is a key intermediate in the stepwise hydrolysis of melamine to cyanuric acid. This pathway is of significant interest in toxicology and environmental science, as the co-presence of melamine and cyanuric acid can lead to the formation of insoluble crystals, causing kidney failure. The sequential deamination process is illustrated below.

[Click to download full resolution via product page](#)

Stepwise hydrolysis of melamine to cyanuric acid.

Experimental Protocol: Analysis of Ammeline in Infant Formula by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of **Ammeline** in a complex matrix such as infant formula, based on established and validated methods.[\[1\]](#)

1. Objective: To determine the concentration of **Ammeline** in infant formula samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Materials and Reagents:

- **Ammeline** analytical standard ($\geq 95\%$ purity)
- $^{13}\text{C}_3\text{-Ammeline}$ (internal standard, $\geq 98\%$ purity, 99% isotopic purity)
- Acetonitrile (ACN), LC-MS grade
- Water, Milli-Q or equivalent
- Dichloromethane (DCM)
- Methanol (MeOH), LC-MS grade
- Ammonium hydroxide (NH_4OH)
- Hydrochloric acid (HCl)
- Acetic acid
- Oasis MCX and MAX solid-phase extraction (SPE) cartridges

3. Sample Preparation:

- Weigh 1.0 g of the infant formula sample into a 50 mL polypropylene centrifuge tube.
- Fortify the sample with a known concentration of $^{13}\text{C}_3\text{-Ammeline}$ to serve as an internal standard for quantification.
- Add 20 mL of a 1:1 (v/v) acetonitrile-water solution and 10 mL of dichloromethane.
- Cap the tube and mix on a rotary mixer for 10 minutes at approximately 60 rpm.

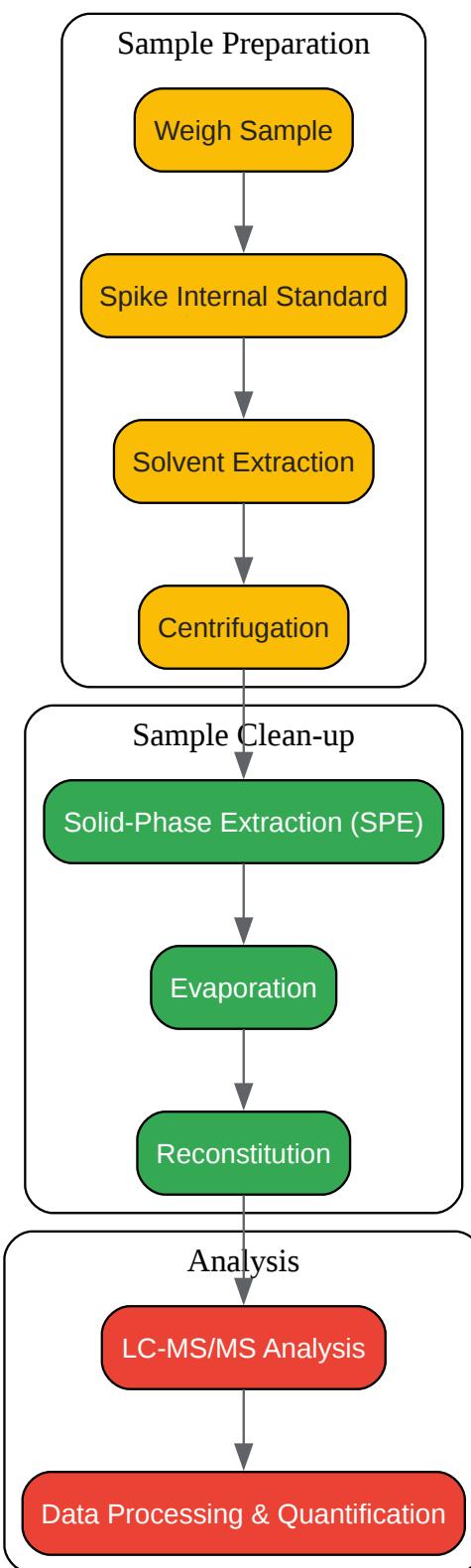
- Centrifuge the tubes for 10 minutes at 12,800 g and 4°C.
- Transfer two 1.0 mL aliquots of the supernatant into separate 15 mL glass tubes.
- To one aliquot, add 2 mL of 0.1 N HCl. To the other, add 2 mL of 0.1 N NaOH.

4. Solid-Phase Extraction (SPE) Clean-up:

- Condition Oasis MCX and MAX SPE cartridges according to the manufacturer's instructions.
- Load the acidified and basified sample extracts onto the MCX and MAX cartridges, respectively.
- Wash the cartridges to remove interfering matrix components.
- Elute the analytes from the MCX cartridges with 3 mL of 5% NH₄OH in methanol.
- Elute the analytes from the MAX cartridges with 3 mL of 2% acetic acid in methanol.
- Evaporate the eluates to dryness under a gentle stream of nitrogen in a 50°C water bath.
- Reconstitute the residue in 500 µL of 90:10 (v/v) acetonitrile-water.
- Filter the reconstituted sample through a 0.2 µm nylon syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

- Liquid Chromatograph: Waters Acuity UPLC or equivalent
- Mass Spectrometer: Waters Quattro-Premier XE triple-quadrupole mass spectrometer or equivalent
- Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 10 mM Ammonium acetate in water
- Gradient: Optimized for the separation of **Ammeline** from other matrix components.


- Injection Volume: 5.0 μL
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for **Ammeline** for quantification and confirmation. The primary transition is used for quantification, and the secondary for confirmation.[\[2\]](#)

6. Data Analysis:

- Quantify **Ammeline** concentration by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for determining **Ammeline** in a food matrix.

[Click to download full resolution via product page](#)

Workflow for the analysis of **Ammeline** in food samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. EP2098516A1 - Process for the production of high purity melamine from urea - Google Patents [patents.google.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Ammeline [chemeurope.com]
- To cite this document: BenchChem. [Ammeline CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029363#ammeline-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com